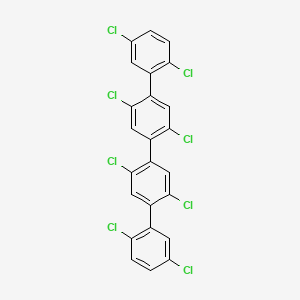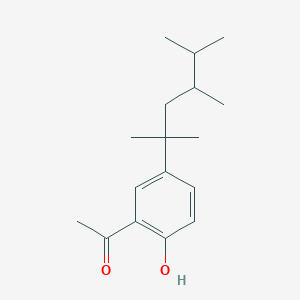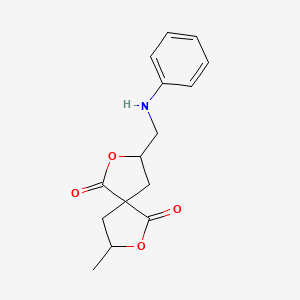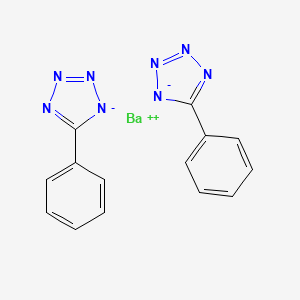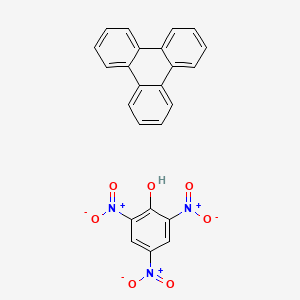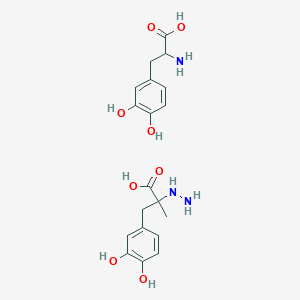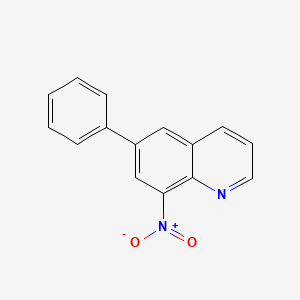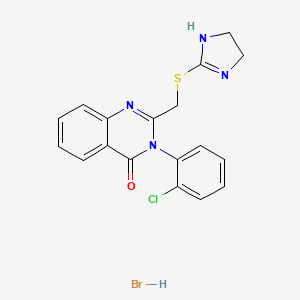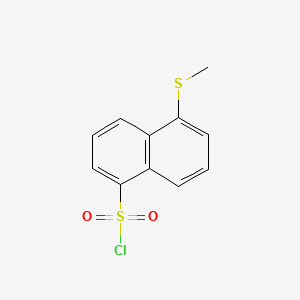
5-(Methylthio)-1-naphthalenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-1-naphthalenesulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a naphthalene ring substituted with a methylthio group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1-naphthalenesulfonyl chloride typically involves the sulfonylation of 5-(methylthio)-1-naphthol. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions generally include:
Temperature: The reaction is often conducted at low temperatures to control the reactivity of the sulfonylating agents.
Solvent: Common solvents used include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-(Methylthio)-1-naphthalenesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions. Reduction reactions can also be performed to modify the functional groups on the naphthalene ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation Products: Sulfoxides and sulfones are the primary products of oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 5-(Methylthio)-1-naphthalenesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-1-naphthalenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile used. The methylthio group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
5-(Methylthio)-2-naphthalenesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the naphthalene ring.
5-(Ethylthio)-1-naphthalenesulfonyl chloride: Similar structure with an ethylthio group instead of a methylthio group.
5-(Methylthio)-1-benzenesulfonyl chloride: Similar structure with a benzene ring instead of a naphthalene ring.
Uniqueness: 5-(Methylthio)-1-naphthalenesulfonyl chloride is unique due to the specific positioning of the methylthio and sulfonyl chloride groups on the naphthalene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
53135-95-8 |
|---|---|
Formule moléculaire |
C11H9ClO2S2 |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
5-methylsulfanylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S2/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3 |
Clé InChI |
RDMPPPXDERTAFG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


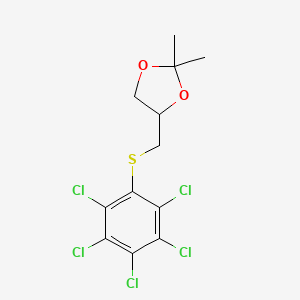
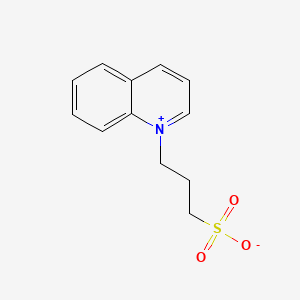
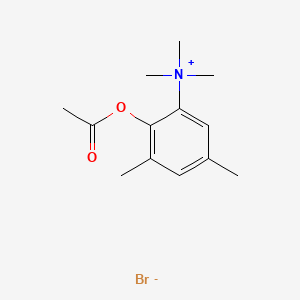
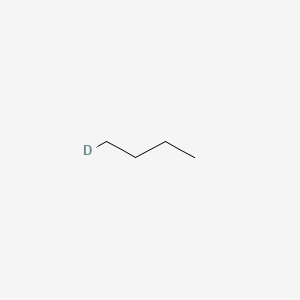

![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
